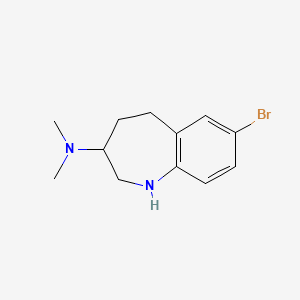
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine” is a chemical compound with the CAS number 2031269-43-7 . It has a molecular weight of 269.19 and a molecular formula of C12H17BrN2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Aplicaciones Científicas De Investigación
Chemistry and Biological Activity of 3-Benzazepines
3-Benzazepines, including compounds structurally similar to 7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine, have been studied for their diverse biological activities. Research has highlighted their cytotoxic properties against human leukemia cells, with specific compounds demonstrating significant activity. Additionally, these compounds have been found to interact with DNA and inhibit multidrug resistance in cancer cells, suggesting potential applications in chemotherapy. The structure-activity relationships explored in these studies provide insights into the molecular basis of their biological effects and potential therapeutic applications Kawase, Saito, & Motohashi, 2000.
Role of Amine Activators in Acrylic Bone Cements
Amine activators, including those structurally related to the compound , play a crucial role in the curing of acrylic resins used in medical applications such as bone cements. The review discusses the kinetics and mechanism of the curing process facilitated by tertiary aromatic amines and highlights the importance of considering toxicity and environmental stability in the development of new activators. This knowledge is vital for improving the safety and effectiveness of acrylic bone cements used in medical procedures Vázquez, Levenfeld, & Román, 1998.
Environmental Fate of Benzodiazepines
Benzodiazepine derivatives, including those related to this compound, are emerging environmental contaminants due to their widespread use and persistence. This review addresses their occurrence in various water bodies, their removal during water treatment processes, and the identification of transformation products. The findings underscore the challenges in removing such compounds from the environment and the need for advanced treatment methods to mitigate their impact Kosjek et al., 2012.
Benzodiazepines as Antidepressants
The review explores the antidepressant efficacy of benzodiazepines, a class of compounds including structures similar to the one . By augmenting gamma-amino butyric acid (GABA) activity, these compounds have shown potential in treating depressive disorders, particularly in cases where traditional antidepressants are contraindicated or ineffective. This highlights an alternative mechanism of action for treating depression, diverging from the traditional focus on biogenic amine uptake or metabolism Petty et al., 1995.
Propiedades
IUPAC Name |
7-bromo-N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-15(2)11-5-3-9-7-10(13)4-6-12(9)14-8-11/h4,6-7,11,14H,3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBUBMCKSGMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C=CC(=C2)Br)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2776087.png)
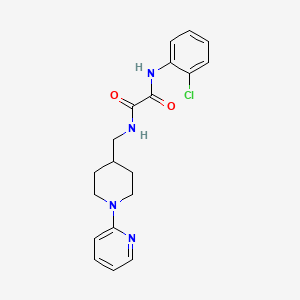
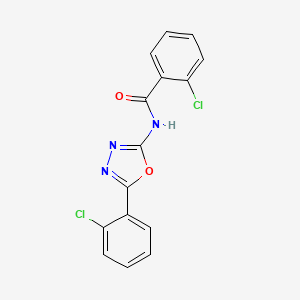
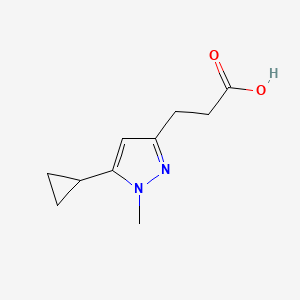
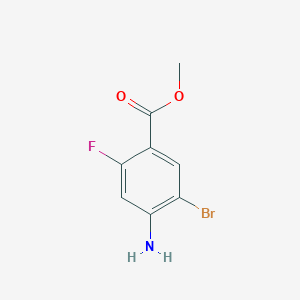
![(Z)-1-benzyl-3-(((3,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2776095.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2776098.png)
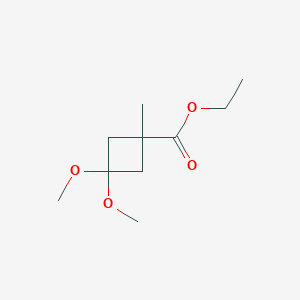
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)
![(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2776102.png)

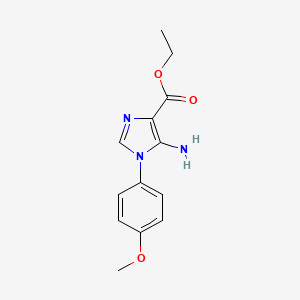
![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)
![3,5-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2776109.png)